Eleutheroside C

Overview

Description

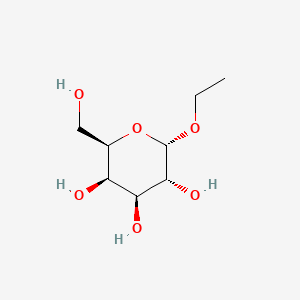

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside C, also known as Ethyl α-D-galactoside, is a glycoside isolated from the bulbs of Polianthes tuberosa .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 and its molecular formula is C8H16O6 . It appears as a solid, white to off-white substance .

Scientific Research Applications

Neuroprotective Effects

Eleutheroside C, a principal active compound in Acanthopanax senticosus, has shown promise in protecting against nerve damage caused by radiation. Research using the model organism C. elegans demonstrated that Eleutheroside E (a related compound) significantly improved long-term memory in radiation-damaged subjects, primarily through G-protein-coupled receptor and neuropeptide signaling pathways (Liu et al., 2020).

Immunological Function in Aging

A study on aging model rats showed that Eleutheroside can improve immune function and delay immune senescence. This was observed through changes in cardiac index, T-lymphocyte proliferation, and concentrations of various interleukins (Yang, Jia, & Meng, 2013).

Anti-fatigue Properties

Eleutherosides, particularly Eleutheroside E, have been identified as potent agents in alleviating both physical and mental fatigue. Studies involving load-weighted swimming tests and sleep deprivation tests in animals demonstrated significant extensions in physical endurance and improvements in mental fatigue parameters (Huang et al., 2011).

Antidepressant-like Effects

In a murine sleep deprivation stress model, Eleutheroside E exhibited properties that mitigated behavioral alterations induced by sleep deprivation. This includes improvements in cognitive performances and biochemical parameters, suggesting a beneficial effect on mental health (Huang et al., 2011).

Blood Glucose and Lipid Regulation

Research indicates that Eleutheroside can ameliorate blood lipid and blood glucose levels, demonstrating potential benefits for metabolic health. This was observed through increases in HDL-C levels and reductions in various lipid and glucose metrics (Yang, Jia, Jiang, & Zhao, 2013).

Antiviral and Anti-inflammatory Activities

Eleutheroside B1 exhibits antiviral and anti-inflammatory activities against the influenza A virus. This was deduced from changes in non-coding RNA transcriptome and proteomics in infected A549 cells, shedding light on potential uses in treating viral infections (Yan et al., 2020).

COX-2 Inhibitory Potential

Eleutheroside B from Eleutherococcus senticosus has shown COX-2 inhibitory potential, suggesting its use as an anti-inflammatory agent. The compound’s pharmacokinetic values and drug-likeness were analyzed, indicating its potential in future drug development (Ahmed et al., 2020).

Impact on Honeybee Health

Eleutheroside's extracts have been effective in the prophylaxis of nosemosis in honeybees, thereby supporting immunity and improving resistance. This suggests a broader ecological benefit and a potential role in addressing pollinator decline (Ptaszyńska & Załuski, 2020).

Pharmacokinetics in Rats

A study involving the determination of Eleutheroside B and E in rat plasma provides insights into the pharmacokinetics of these compounds. This research is beneficial for pre-clinical research and clinical use of Eleutherococcus senticosus (Ma et al., 2013).

Biotechnological Production

The biotechnological production of eleutherosides, including their extraction and cultivation methods, has been explored due to their medicinal properties. This research addresses challenges in eleutheroside production for pharmaceutical applications (Murthy, Kim, Georgiev, & Paek, 2014).

Learning and Memory in Aged Rats

Eleutheroside B or E enhances learning and memory in experimentally aged rats. This suggests potential applications in treating age-related cognitive decline or diseases like Alzheimer's (Huang, Hu, & Yu, 2013).

Antidepressant Mechanism in Mice Model

A combination of geniposide and eleutheroside B has shown antidepressant-like effects in a mice model, suggesting a mechanism involving the inhibition of neuroinflammatory reactions and affecting tryptophan metabolism (Zhang et al., 2019).

Cytochrome P450 Activity

Eleutheroside B and E's effects on cytochrome P450 activity in rat liver microsomes have been studied. This research is crucial for understanding the potential interactions of Eleutheroside with other drugs (Guo et al., 2014).

Food Safety and Toxicological Assessment

A comprehensive study on the safety and toxicological assessment of eleutheroside has been conducted. This includes acute, genetic, and subacute toxicity tests, suggesting that Eleutheroside is non-toxic and safe for consumption (Xianjun, 2013).

Anti-Stress Actions in Mice

Research has examined Eleutherococcus senticosus' effects on swimming time, NK activity, and corticosterone level in stressed mice, providing insights into its anti-stress and anti-fatigue actions (Kimura & Sumiyoshi, 2004).

Antidepressant Functional Beverage

A functional beverage containing active peptides, menthol, and eleutheroside has been evaluated for its antidepressant effects in mice. This innovative approach links diet to mental health treatment strategies (Qi et al., 2020).

Insulin Resistance in Diabetic Mice

Eleutheroside E from Eleutherococcus senticosus has shown potential in ameliorating insulin resistance and reducing hyperglycemia in diabetic mice, indicating possible benefits for diabetes management (Ahn et al., 2013).

Effects on Scar Fibroblasts

The effects and mechanism of Eleutheroside E on the growth of human hypertrophic scar fibroblasts have been investigated, providing insights into potential therapeutic applications in scar management (Lin, Guo, Hui, & Tao, 2021).

Safety and Hazards

Future Directions

Future research could focus on studying the enzymes and genes involved in the biosynthesis of eleutherosides, genomics, and proteomics . Cloning of useful genes which are involved in biosynthesis of eleutherosides may contribute in future for higher accumulation of these valuable molecules in transgenic plants as well as in organ cultures .

Mechanism of Action

Target of Action

Eleutheroside C interacts with several targets, including heat shock protein 90 α family class A member 1 (HSP90AA1) , signal transducer and activator of transcription 3 (STAT3) , vascular endothelial growth factor A (VEGFA) , and matrix metalloproteinase 9 (MMP9) . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, angiogenesis, and tissue remodeling .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to stimulate peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . It also exerts antifatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen, suggesting a decrease in muscle damage from intense physical exertion .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate tyrosine metabolism, the oxidation of long-chain saturated fatty acid mitochondria, fatty acid metabolism, methionine metabolism, and sphingolipids metabolism . These pathways are crucial for energy production, lipid metabolism, and cellular signaling .

Pharmacokinetics

Given its liposoluble nature , it is likely to have good bioavailability and can be readily absorbed and distributed in the body

Result of Action

The interaction of this compound with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. These include improved stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . This leads to improved lipid utilization and boosted cardiovascular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of this compound in the roots and stems . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure.

properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

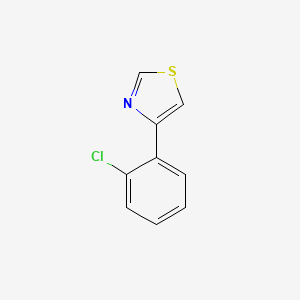

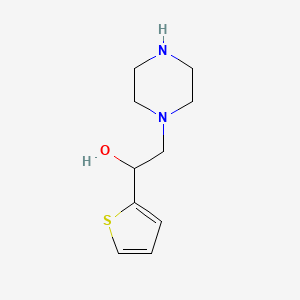

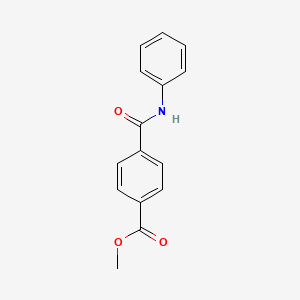

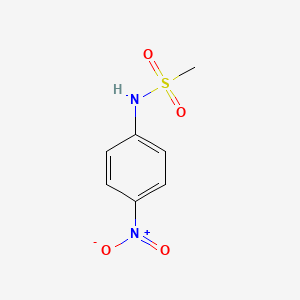

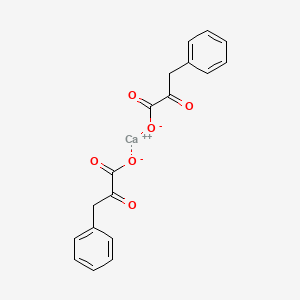

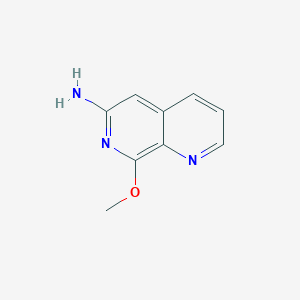

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?

A1: While the exact mechanisms are still under investigation, research suggests that this compound, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between this compound and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that this compound might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.

Q2: Can you elaborate on the specific targets of this compound and their downstream effects?

A2: Research using molecular docking techniques demonstrates that this compound exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)